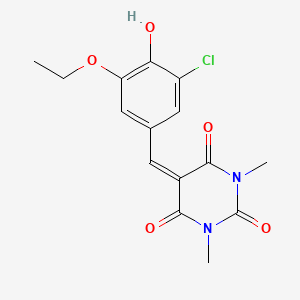![molecular formula C16H14Cl2N2O3 B3888896 N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B3888896.png)
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide
Übersicht
Beschreibung
N-{[(2-chlorophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide, also known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. CPCA is a synthetic compound that is used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide involves the inhibition of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In addition, this compound has been shown to induce apoptosis in cancer cells by activating caspases, a family of enzymes that are involved in programmed cell death.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects in the body. This compound has been shown to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body.
Vorteile Und Einschränkungen Für Laborexperimente
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potential therapeutic applications in various areas of research. This compound has been shown to have a neuroprotective effect, reduce inflammation, and inhibit the growth of cancer cells. Another advantage of this compound is its synthetic nature, which allows for the production of large quantities of the compound for use in experiments. However, one of the limitations of this compound is its potential toxicity and side effects, which may limit its use in clinical applications. Another limitation of this compound is its specificity, as it may only target specific enzymes and signaling pathways in the body.
Zukünftige Richtungen
There are several future directions for research related to N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide. One area of research is the development of more specific and potent analogs of this compound that may have fewer side effects and greater therapeutic potential. Another area of research is the investigation of the mechanism of action of this compound in more detail, including its effects on specific enzymes and signaling pathways. In addition, the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases should be explored. Finally, the development of new methods for the synthesis of this compound and its analogs should be investigated to improve the efficiency and yield of the compound.
Wissenschaftliche Forschungsanwendungen
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide has been extensively used in scientific research due to its potential applications in various areas. This compound has been used in studies related to cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation. In inflammation, this compound has been shown to inhibit the release of pro-inflammatory cytokines and reduce inflammation.
Eigenschaften
IUPAC Name |
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-(2-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-12-7-5-11(6-8-12)9-15(19)20-23-16(21)10-22-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIXRPKACAXTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)ON=C(CC2=CC=C(C=C2)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



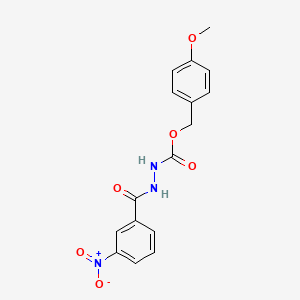
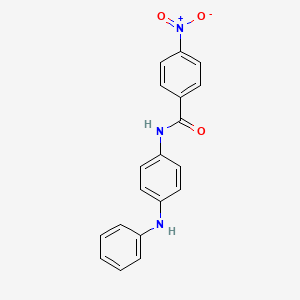
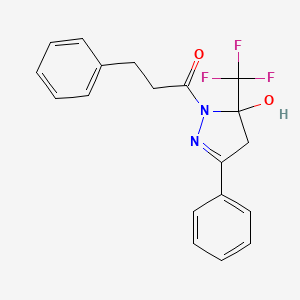
![2-({3-[(2-methyl-3-furoyl)hydrazono]butanoyl}amino)benzamide](/img/structure/B3888830.png)
![5-{[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3888831.png)
![1-[benzyl(methyl)amino]-3-(5-{[ethyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B3888838.png)
![5-amino-3-[1-cyano-2-(2,4,5-trimethylphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3888846.png)
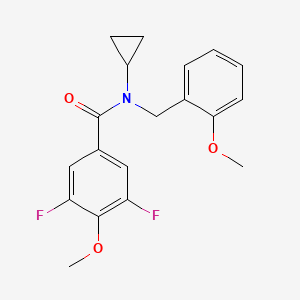
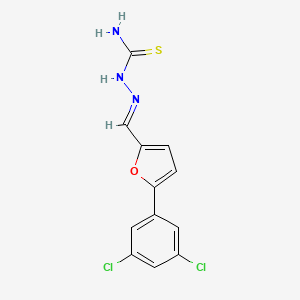
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3888858.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B3888865.png)
![N'-[(2-chlorobenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B3888876.png)
![N'-[3-(benzyloxy)benzylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B3888881.png)
